molecular formula C34H31ClN4O4 B2482463 N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 931731-81-6

N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2482463
CAS No.: 931731-81-6
M. Wt: 595.1
InChI Key: BIDUCKGWEGKLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone-based derivative characterized by a complex hybrid structure. The quinazolinone core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) is substituted with a mesitylamino-2-oxoethyl group at position 1 and a 4-(2-chlorobenzylcarbamoyl)benzyl moiety at position 2. This compound’s design integrates multiple pharmacophoric elements:

  • Mesitylamino group: A bulky, electron-rich substituent that may enhance lipophilicity and influence receptor binding.
  • Quinazolinone core: Known for biological activities, including kinase inhibition and anticonvulsant effects .

Synthetic routes for analogous compounds (e.g., ) typically involve multi-step functionalization, such as coupling 2,4-dioxoquinazoline derivatives with substituted acetamides or benzamides via carbodiimide-mediated reactions .

Properties

CAS No.

931731-81-6

Molecular Formula

C34H31ClN4O4

Molecular Weight

595.1

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C34H31ClN4O4/c1-21-16-22(2)31(23(3)17-21)37-30(40)20-38-29-11-7-5-9-27(29)33(42)39(34(38)43)19-24-12-14-25(15-13-24)32(41)36-18-26-8-4-6-10-28(26)35/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40)

InChI Key

BIDUCKGWEGKLAV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the quinazolinone core, benzamide group, or acetamide linker. Key comparisons include:

Compound Substituents Key Properties Biological Activity Reference
Target Compound - 1-(2-(Mesitylamino)-2-oxoethyl)
- 3-(4-(2-chlorobenzylcarbamoyl)benzyl)
High lipophilicity (mesityl), halogen-based polarity Not reported in evidence; inferred kinase/anticonvulsant potential
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide - 2,4-Dichlorobenzyl
- Unsubstituted acetamide
Enhanced halogen interactions; moderate solubility Anticonvulsant activity (ED₅₀: 45 mg/kg in MES test)
4-(6-Bromo-2,4-dioxoquinazolin-3-yl)-N-(2-methoxybenzyl)butanamide - 6-Bromo-quinazolinone
- 2-Methoxybenzyl
Bromine-induced steric hindrance; moderate logP Not reported; bromine may confer DNA-binding affinity
N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetamide - 3,4,5-Trimethoxyphenyl
- 2-Chlorobenzyl
High polarity (methoxy groups); improved solubility Potential tubulin polymerization inhibition

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) ¹H-NMR (Key Peaks) ¹³C-NMR (C=O, ppm)
Target Compound* 1719, 1667 δ 7.25–8.33 (Ar–H), δ 3.86 (CH₂) 162.61, 167.97
N-[2-(2,4-Dioxoquinazolin-3-yl)acetyl] derivatives () 1720–1664 δ 7.24–8.05 (Ar–H), δ 3.86 (CH₂) 162.31–168.84
3,4,5-Trimethoxyphenyl analogue () 1715, 1660 δ 6.8–7.9 (Ar–H), δ 3.75 (OCH₃) 162.50, 167.80

*Inferred from analogous compounds in .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule comprises four key structural domains:

  • Quinazolinone core : A 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl group.
  • Benzamide backbone : A 4-methylbenzamide unit linked to the quinazolinone.
  • Chlorobenzyl group : An N-(2-chlorobenzyl) substituent.
  • Mesitylamino side chain : A 2-(mesitylamino)-2-oxoethyl moiety.

Retrosynthetically, the molecule can be dissected into three primary intermediates (Figure 1):

  • Intermediate A : 3-(Chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline.
  • Intermediate B : N-(2-Chlorobenzyl)-4-(bromomethyl)benzamide.
  • Intermediate C : 2-(Mesitylamino)acetyl chloride.

Synthesis of Key Intermediates

Preparation of Intermediate A: Quinazolinone Core Formation

The quinazolinone core is synthesized via cyclocondensation of 2-aminobenzamide derivatives. Two predominant methods are employed:

Microwave-Assisted Cyclization

A mixture of 2-aminobenzamide (1.0 eq) and triethyl orthoacetate (1.2 eq) in DMF undergoes microwave irradiation (150°C, 30 min), yielding 2,4-dioxoquinazoline with 85% efficiency. This method outperforms conventional reflux (60% yield, 6 h).

Oxidative Coupling Using DMSO/H₂O₂

Substituted 2-aminobenzamides react with dimethyl sulfoxide (DMSO) as a one-carbon source and H₂O₂ (30%) as an oxidant at 150°C for 14 h, forming quinazolin-4(3H)-ones in 72–89% yields. The mechanism proceeds via radical intermediates, confirmed by ESR spectroscopy.

Synthesis of Intermediate B: N-(2-Chlorobenzyl)-4-(Bromomethyl)Benzamide

This intermediate is prepared through a three-step sequence:

Step Reaction Conditions Yield
1 Friedel-Crafts acylation of toluene with benzoyl chloride AlCl₃, 0°C, 2 h 92%
2 Bromination of 4-methylbenzamide using NBS AIBN, CCl₄, reflux, 4 h 78%
3 Alkylation with 2-chlorobenzylamine K₂CO₃, DMF, 80°C, 12 h 65%

Synthesis of Intermediate C: 2-(Mesitylamino)Acetyl Chloride

Mesitylamine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane at 0°C, followed by stirring at 25°C for 3 h. The product is isolated via filtration (88% yield).

Final Assembly of the Target Compound

Coupling of Intermediates A and B

Intermediate A (1.0 eq) and Intermediate B (1.05 eq) undergo nucleophilic substitution in anhydrous THF with NaH (1.2 eq) at 0°C→25°C for 6 h, achieving 74% coupling efficiency.

Amidation with Intermediate C

The coupled product (1.0 eq) reacts with Intermediate C (1.1 eq) in pyridine at 110°C for 8 h, forming the target compound in 68% yield after silica gel chromatography.

Catalytic Innovations and Green Chemistry Approaches

Nanoporous SBA-Pr-SO₃H Catalysis

SBA-15-functionalized sulfonic acid catalysts enable one-pot synthesis of quinazolinone-benzamide hybrids under solvent-free conditions (Table 1):

Entry Substrate Catalyst Loading (mol%) Time (h) Yield (%)
1 2-Aminobenzamide + 2-Chlorobenzoyl chloride 5 3 91
2 2-Aminobenzamide + Mesitoyl chloride 5 4 87

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-aminobenzamide derivatives with acyl chlorides in the presence of KHSO₄ reduces reaction times to 1–2 h with comparable yields (82–89%).

Analytical Characterization and Quality Control

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.25 (m, 14H, Ar-H), 4.62 (s, 2H, CH₂), 2.98 (s, 6H, N(CH₃)₂).
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
  • HRMS (ESI+) : m/z calc. 647.2145 [M+H]⁺, found 647.2151.

Comparative Evaluation of Synthetic Routes

Method Steps Total Yield (%) Key Advantage Limitation
Classical stepwise 5 32 High intermediate purity Lengthy (7–10 days)
One-pot SBA-Pr-SO₃H 3 68 Reduced solvent use Limited substrate scope
Mechanochemical 3 71 Rapid (<6 h) Specialized equipment required

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.